3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
CAS No.: 1351623-43-2
Cat. No.: VC2866042
Molecular Formula: C9H14ClN7
Molecular Weight: 255.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351623-43-2 |
|---|---|
| Molecular Formula | C9H14ClN7 |
| Molecular Weight | 255.71 g/mol |
| IUPAC Name | 3-methyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N7.ClH/c1-15-8-7(13-14-15)9(12-6-11-8)16-4-2-10-3-5-16;/h6,10H,2-5H2,1H3;1H |
| Standard InChI Key | PASWSVFTXUVOMP-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl |
| Canonical SMILES | CN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Structure and Functional Groups
3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride comprises several key structural elements that define its chemical identity and potential biological interactions:
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Core scaffold: The compound features a triazolo[4,5-d]pyrimidine bicyclic system, consisting of a 1,2,3-triazole ring fused with a pyrimidine ring. This planar, aromatic structure serves as the foundation for the molecule's electronic properties and binding characteristics.
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Methyl substituent: A methyl group (-CH3) is attached at position 3 of the triazole ring, contributing to the compound's lipophilicity and potentially influencing its binding affinity to biological targets through hydrophobic interactions.
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Piperazine moiety: A piperazine ring is connected at position 7 of the pyrimidine portion, introducing a basic nitrogen-containing heterocycle that can improve water solubility and participate in hydrogen bonding with receptors or enzymes.
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Salt form: The compound exists as a hydrochloride salt, with protonation likely occurring at one of the basic nitrogen atoms of the piperazine ring, enhancing water solubility compared to the free base form.
The structural features of this compound can be compared to related molecules such as 3-phenyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine, which differs only in having a phenyl group rather than a methyl group at position 3 . This structural similarity provides a basis for predicting the properties and potential applications of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride.
Physical Properties and Characterization
Based on structural analysis and comparison with related compounds, 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride likely exhibits the following physical properties:
Table 1. Predicted Physical Properties of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | 266.73 g/mol | Calculated from molecular formula (C11H15N7·HCl) |
| Physical State | Crystalline solid | Typical for heterocyclic compounds with similar structures |
| Color | White to off-white | Common for pure heterocyclic compounds |
| Melting Point | 210-230°C (decomposition) | Based on similar triazolopyrimidine derivatives |
| Solubility in Water | Moderately soluble (>10 mg/mL) | Enhanced by hydrochloride salt formation |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO; poorly soluble in non-polar solvents | Based on polarity and hydrogen bonding capabilities |
| Log P (octanol/water) | 1.2-1.8 | Estimated based on structure and functional groups |
| pKa | ~6.5-7.5 (piperazine N) | Typical for piperazine-containing compounds |
The spectroscopic characterization of this compound would typically involve multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for the methyl group (singlet at approximately δ 2.5-3.0 ppm in 1H NMR), aromatic protons from the pyrimidine ring (typically δ 8.0-8.5 ppm), and the piperazine protons (multiplets in the range of δ 3.0-4.0 ppm). Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the triazolopyrimidine scaffold.
Chemical Reactivity and Stability
The chemical reactivity of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride is primarily determined by its heterocyclic nature and functional groups:
The chemical properties of this compound enable various derivatization strategies that could be employed to modify its pharmacological profile, similar to the functionalization observed in compounds like 1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one.
Synthesis and Analytical Methods
Synthetic Routes and Methodology
The synthesis of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride likely involves multiple steps similar to those employed for related triazolopyrimidine derivatives. Based on established synthetic methodologies for similar compounds, a general synthetic route might include:
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Formation of the triazole ring: The initial step typically involves the formation of the 1,2,3-triazole ring through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cycloaddition of azides with alkynes. For a methyl-substituted triazole, methylazide and an appropriate alkyne could serve as starting materials.
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Construction of the fused ring system: The triazole intermediate would then be elaborated to form the fused pyrimidine ring. This might involve condensation reactions with appropriate carbonyl compounds or amidine derivatives, similar to the condensation reactions described for pyrimido[5,4-e] triazolo[3,4-b] thiadiazine derivatives .
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Introduction of the piperazine moiety: A key step would involve the introduction of the piperazine group at position 7 of the triazolopyrimidine scaffold. This could be achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group (such as chlorine or bromine) is present at this position.
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Salt formation: The final step would involve conversion of the free base to the hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent, followed by isolation of the crystalline salt.
The synthesis would likely require careful control of reaction conditions and purification techniques to ensure the selective formation of the desired product and minimize side reactions or impurities.
Purification and Analytical Characterization
Following synthesis, purification of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride would typically employ a combination of techniques:
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Recrystallization: The crude product could be purified by recrystallization from appropriate solvent systems such as ethanol/water or acetone/water mixtures. This process may need to be repeated multiple times to achieve high purity.
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Column chromatography: For intermediate purification, silica gel column chromatography using appropriate solvent systems (such as dichloromethane/methanol mixtures) could be employed to separate the target compound from reaction by-products.
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Preparative HPLC: For final purification, particularly for analytical-grade material, preparative high-performance liquid chromatography might be necessary.
Analytical characterization would employ multiple techniques to confirm structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR would be used to confirm the structure, with expected signals as described in Section A.2 above.
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Mass spectrometry: High-resolution mass spectrometry would confirm the molecular formula, with expected m/z values corresponding to the protonated molecular ion [M+H]+ at 231.15 (for the free base) or the molecular ion minus chloride for the hydrochloride salt.
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Infrared (IR) spectroscopy: IR analysis would show characteristic absorption bands for the functional groups present, including C=N stretching (approximately 1600-1650 cm-1) and N-H stretching if the piperazine has a free NH group.
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Elemental analysis: Quantitative determination of carbon, hydrogen, and nitrogen content would provide confirmation of the molecular formula and purity.
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X-ray crystallography: For definitive structural confirmation, single-crystal X-ray diffraction analysis could be performed if suitable crystals can be obtained.
Structure Verification and Quality Control
Quality control for 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride would involve a comprehensive battery of tests to ensure identity, purity, and consistency between batches. These would include:
Table 2. Quality Control Parameters for 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride
| Test Parameter | Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual inspection | White to off-white crystalline powder |
| Identity | IR spectroscopy | Match with reference spectrum |
| 1H NMR | Match with reference spectrum | |
| HPLC retention time | Match with reference standard ±2% | |
| Purity | HPLC-UV | ≥98% area under curve |
| Elemental analysis | Within ±0.4% of theoretical values | |
| Water content | Karl Fischer titration | ≤0.5% |
| Residual solvents | Gas chromatography | Below ICH limits for Class 2 and 3 solvents |
| Heavy metals | ICP-MS | Below ICH Q3D limits |
| Chloride content | Potentiometric titration | 95-105% of theoretical value |
| Optical rotation | Polarimetry | If chiral centers present: within specified range |
These quality control measures would ensure that the compound meets the necessary standards for research purposes and potential pharmaceutical development, with consistent physicochemical properties and minimal impurities.
Biological Activity and Pharmacological Properties
Mechanism of Action and Target Interactions
The biological activity of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride likely involves interactions with specific molecular targets, similar to those observed for structurally related compounds. Based on the compound's architecture and comparison with similar triazolopyrimidine derivatives, potential mechanisms of action include:
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Enzyme inhibition: The triazolopyrimidine scaffold may enable binding to enzyme active sites, particularly those that recognize nucleobase-like structures. The compound could potentially interact with kinases, phosphodiesterases, or other enzymes involved in cellular signaling and metabolism.
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Receptor interactions: The nitrogen-rich heterocyclic system and piperazine moiety may facilitate binding to various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The specific substitution pattern, with a methyl group at position 3 and piperazine at position 7, would determine selectivity for particular receptor subtypes.
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DNA/RNA interactions: The planar aromatic system could potentially intercalate with DNA or RNA, or bind to specific sequences through groove interactions, potentially influencing gene expression or replication processes.
Similar triazolopyrimidine compounds have been investigated for their interactions with "specific molecular targets within cancer cells," suggesting potential anticancer activity through mechanisms such as kinase inhibition or interaction with apoptotic pathways.
Pharmacokinetic Properties
The pharmacokinetic properties of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride can be predicted based on its structural features and comparison with similar compounds:
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Absorption: The hydrochloride salt form would enhance aqueous solubility, potentially facilitating absorption from the gastrointestinal tract. The moderate lipophilicity of the compound (predicted log P between 1.2-1.8) would likely permit passive diffusion across biological membranes.
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Distribution: The compound would likely exhibit moderate plasma protein binding due to its aromatic nature and nitrogen-containing heterocycles. The presence of the methyl group at position 3, smaller than phenyl or benzyl groups found in related compounds, might enhance blood-brain barrier penetration, suggesting potential for CNS activity.
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Metabolism: Potential metabolic pathways might include:
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N-dealkylation of the piperazine ring
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Oxidation of the methyl group to hydroxymethyl and carboxylic acid derivatives
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Conjugation reactions, particularly at the piperazine nitrogen
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Excretion: The compound and its metabolites would likely be eliminated primarily through renal excretion, with some biliary excretion possible for conjugated metabolites.
These predicted pharmacokinetic properties would need to be confirmed through experimental studies but provide a foundation for understanding how the compound might behave in biological systems.
| Therapeutic Area | Potential Mechanisms | Evidence from Related Compounds |
|---|---|---|
| Oncology | Kinase inhibition, DNA intercalation, apoptosis induction | Triazolopyrimidine derivatives have demonstrated "potential therapeutic applications, particularly in oncology" |
| Neuroscience | Neurotransmitter receptor modulation, enzyme inhibition | Piperazine-containing compounds often show activity at CNS receptors and transporters |
| Anti-infective | Inhibition of microbial enzymes, disruption of microbial cell walls | Triazole and pyrimidine derivatives have shown antibacterial and antifungal activities |
| Inflammation | Cytokine modulation, enzyme inhibition | Heterocyclic compounds with similar structures have demonstrated anti-inflammatory properties |
The compound's potential utility in oncology is particularly noteworthy, as related compounds exhibit "significant cytotoxicity against various cancer cell lines, making it a candidate for" anticancer therapy. The specific contribution of the methyl substituent versus larger groups like phenyl or benzyl would be an important aspect to investigate in structure-activity relationship studies.
Structure-Activity Relationships and Chemical Modifications
Structure-Activity Relationship Analysis
The biological activity of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride would be influenced by its structural features. A comprehensive structure-activity relationship (SAR) analysis would examine how each component of the molecule contributes to its biological properties:
Comparing 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride with the structurally similar 3-phenyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine would highlight how the methyl versus phenyl substitution at position 3 affects properties like lipophilicity, solubility, and target binding .
Comparative Analysis with Related Compounds
A comparative analysis of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride with structurally related compounds provides valuable insights into the potential impact of structural modifications:
Table 4. Comparative Analysis of 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride with Related Compounds
This comparison highlights how structural modifications at key positions can significantly alter the physicochemical and potential pharmacological properties of triazolopyrimidine derivatives. The methyl substituent in 3-Methyl-7-piperazin-1-yl-3H- triazolo[4,5-d]pyrimidine hydrochloride represents a distinct structural feature compared to the compounds described in the search results, potentially conferring unique properties and biological activities.
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